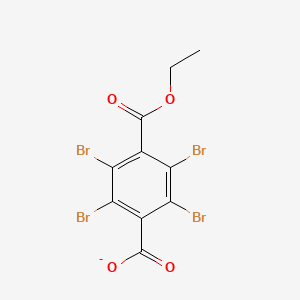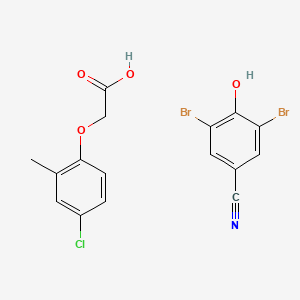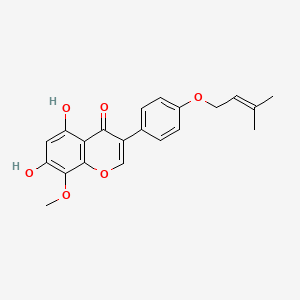![molecular formula C54H86Br2N2O4 B12299282 3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12299282.png)
3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of brominated furan rings and long alkyl chains, which contribute to its distinct chemical behavior and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves multiple steps, starting with the preparation of the core pyrrolo[3,4-c]pyrrole structureThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the brominated furan rings.
Substitution: The bromine atoms in the furan rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield furan oxides, while substitution reactions can introduce various functional groups into the furan rings .
Aplicaciones Científicas De Investigación
3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The brominated furan rings and long alkyl chains contribute to its binding affinity and reactivity with various substrates. The compound’s effects are mediated through its ability to modulate chemical reactions and biological processes at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Bis(thieno-2-yl)-N-(2-octyldodecyl)phthalimide
- 4,8-Bis(5-bromothiophen-2-yl)-2,6-bis(2-octyldodecyl)-2H-benzo[1,2-d:4,5-d′]-bis([1,2,3]triazole)-6-ium-5-ide
- 3,6-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9-(4-vinylbenzyl)-9H-carbazole
Uniqueness
Compared to similar compounds, 3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione stands out due to its unique combination of brominated furan rings and long alkyl chains. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C54H86Br2N2O4 |
|---|---|
Peso molecular |
987.1 g/mol |
Nombre IUPAC |
1,4-bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C54H86Br2N2O4/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-57-51(45-37-39-47(55)61-45)49-50(53(57)59)52(46-38-40-48(56)62-46)58(54(49)60)42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3 |
Clave InChI |
IQTAAPMKDWGXFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(O3)Br)C1=O)C4=CC=C(O4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12299199.png)

![(2S,5R,6R)-6-((R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299207.png)
![2-Amino-3-[3-[[4-[2-amino-3-[[1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B12299212.png)

![4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12299229.png)
![5,7-Dihydroxy-6-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12299240.png)
![3,4,5,6,7,12b-hexahydro-1H-benzofurano[3,2-h]quinolizin-2-one](/img/structure/B12299247.png)
![2-([11'-Biphenyl]-4-yl)propan-1-ol](/img/structure/B12299255.png)

![2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B12299262.png)

![methyl 15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12299273.png)

